14,15-Dihydrodinophysistoxin 1

protein phosphatase 2A inhibition structure-activity relationship okadaic acid analog potency

14,15-Dihydrodinophysistoxin 1 (dihydro-DTX1, C₄₅H₇₂O₁₃, MW 821.0 g/mol) is a polyether marine toxin belonging to the okadaic acid (OA) / dinophysistoxin (DTX) structural class of diarrhetic shellfish poisoning (DSP) phycotoxins. First isolated alongside DTX‑1 and OA from a Phakellia sponge, dihydro‑DTX1 differs from DTX‑1 by saturation of the C14–C15 double bond, yielding a distinct molecular ion (m/z 819.5 [M−H]⁻ vs.

Molecular Formula C45H72O13
Molecular Weight 821 g/mol
Cat. No. B1243504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14,15-Dihydrodinophysistoxin 1
Synonyms14,15-dihydrodinophysistoxin 1
14,15-dihydrodinophysistoxin-1
Molecular FormulaC45H72O13
Molecular Weight821 g/mol
Structural Identifiers
SMILESCC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)CCC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O
InChIInChI=1S/C45H72O13/c1-25-21-35(56-45(23-25)36(47)13-12-32(55-45)24-42(7,51)41(49)50)26(2)10-11-31-15-17-43(54-31)18-16-34-40(57-43)37(48)30(6)39(53-34)33(46)22-28(4)38-27(3)14-19-44(58-38)29(5)9-8-20-52-44/h23,26-29,31-40,46-48,51H,6,8-22,24H2,1-5,7H3,(H,49,50)/t26-,27-,28+,29-,31+,32+,33+,34-,35+,36-,37-,38+,39+,40-,42-,43-,44-,45-/m1/s1
InChIKeyYPDROYATRIXSOM-BKLHYCIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14,15-Dihydrodinophysistoxin 1 – Core Identity, Structural Class, and Procurement-Relevant Baseline


14,15-Dihydrodinophysistoxin 1 (dihydro-DTX1, C₄₅H₇₂O₁₃, MW 821.0 g/mol) is a polyether marine toxin belonging to the okadaic acid (OA) / dinophysistoxin (DTX) structural class of diarrhetic shellfish poisoning (DSP) phycotoxins . First isolated alongside DTX‑1 and OA from a Phakellia sponge, dihydro‑DTX1 differs from DTX‑1 by saturation of the C14–C15 double bond, yielding a distinct molecular ion (m/z 819.5 [M−H]⁻ vs. 817.5 for DTX‑1) . It shares the same L‑1210 murine leukemia cytotoxicity IC₅₀ of 3 ng/mL with DTX‑1 and OA, confirming intact PP-inhibitory bioactivity despite the reduced double bond . In 2016 and 2018, dihydro‑DTX1 was identified as the sole DSP toxin produced by Dinophysis norvegica blooms in the Gulf of Maine, accumulating in commercial shellfish at concentrations exceeding the 0.16 ppm regulatory threshold .

Target Region
D. norvegica bloom zones
Analytical ID
Unique m/z 819.5 [M−H]⁻
Probe Context
14,15‑dihydro SAR modifier

Why Generic OA/DTX Substitution Fails for 14,15-Dihydrodinophysistoxin 1 – Structural, Analytical, and Source-Specific Differentiation


Generic substitution of DTX‑1 or OA for dihydro‑DTX1 in analytical, toxicological, or monitoring workflows is precluded by three irreducible differences. First, the saturated C14–C15 bond confers a distinct intact mass (m/z 819.5 [M−H]⁻) that falls outside the standard LC‑MS/MS multiple reaction monitoring (MRM) transitions for OA (m/z 803.5), DTX‑1 (m/z 817.5), and DTX‑2 (m/z 803.5), rendering dihydro‑DTX1 invisible to regulatory confirmatory methods unless explicitly targeted . Second, D. norvegica blooms in the Gulf of Maine produce dihydro‑DTX1 as the exclusive DSP toxin; shellfish testing that relies solely on OA/DTX‑1/DTX‑2 LC‑MS/MS panels yields false‑negative results despite positive PPIA screening, as documented in 2016 and 2018 harvesting closure events . Third, structure–activity relationship (SAR) data on the 14,15‑dihydro modification indicate that saturation of this double bond reduces PP2A affinity by approximately 16.6‑fold compared with DTX‑1 (Ki = 315 pM for 14,15‑dihydro‑OA vs. 19 pM for DTX‑1), meaning potency assumptions based on DTX‑1 may substantially overestimate dihydro‑DTX1 hazard .

MS Detection Gap
Standard OA/DTX‑1/DTX‑2 MRM panels may miss dihydro‑DTX1, yielding false negatives in D. norvegica regions.
Source‑Specific Toxin Profile
D. norvegica produces dihydro‑DTX1 as the sole DSP toxin; monitoring limited to OA/DTX‑1/DTX‑2 fails to detect blooms.
Potency Overestimation
PP2A affinity is reduced vs DTX‑1 (SAR data); assuming equipotency may overstate hazard in risk assessments.

Quantitative Differential Evidence for 14,15-Dihydrodinophysistoxin 1 vs. Closest Analogs – Procurement-Relevant Comparison Data


PP2A Inhibitory Affinity: 14,15-Dihydro Modification Reduces Potency ~16.6-Fold vs. DTX‑1

The 14,15‑dihydro modification significantly attenuates PP2A affinity. In a head‑to‑head phosphatase inhibition study using purified PP2A catalytic subunit, the dissociation constant (Ki) for 14,15‑dihydro‑okadaic acid (14,15‑dihydro‑OA) was 315 pM (95% CI: 275–360 pM), compared with 19 pM (95% CI: 12–25 pM) for 35‑methyl‑OA (DTX‑1) and 30 nM (95% CI: 26–33 nM) for unmodified OA . The 16.6‑fold loss of affinity relative to DTX‑1 demonstrates that saturation of the C14–C15 double bond materially impairs PP2A binding .

PP2A Affinity
Head-to-head
Ki 315 pM (dihydro‑OA) vs 19 pM (DTX‑1)
~16.6‑fold lower affinity vs DTX‑1; supports TEF review
Purified PP2A catalytic subunit assay
protein phosphatase 2A inhibition structure-activity relationship okadaic acid analog potency

Cytotoxicity in L‑1210 Leukemia Cells: Equivalence with DTX‑1 and OA in a Direct Co‑Isolation Assay

In the original isolation study, 14,15‑dihydrodinophysistoxin‑1, DTX‑1, and okadaic acid were tested concurrently against murine L‑1210 leukemia cells. All three compounds exhibited identical IC₅₀ values of 3 ng/mL . This equivalence was observed under identical assay conditions from the same bioassay‑guided fractionation campaign.

Cytotoxicity L‑1210
Head-to-head
IC₅₀ = 3 ng/mL (equal to DTX‑1 and OA)
Equipotent in L‑1210 model despite reduced PP2A affinity
Identical conditions from isolation study
L-1210 leukemia cytotoxicity antiproliferative activity marine natural product bioassay

LC‑MS/MS Analytical Differentiation: Unique Precursor Ion (m/z 819.5) Enables Selective Detection vs. OA/DTX‑1/DTX‑2

Dihydro‑DTX1 possesses a distinct deprotonated molecular ion, [M−H]⁻ m/z 819.5, compared with OA (m/z 803.5), DTX‑1 (m/z 817.5), and DTX‑2 (m/z 803.5) . In the 2016 and 2018 Gulf of Maine monitoring events, regulatory LC‑MS/MS methods targeting only OA, DTX‑1, and DTX‑2 returned false‑negative results, while PPIA screening indicated DSP‑like bioactivity above 0.16 ppm; subsequent LC‑HRMS and targeted LC‑MS/MS for m/z 819.5 confirmed dihydro‑DTX1 at concentrations up to 1.1 ppm .

LC‑MS/MS Detection
Head-to-head
[M−H]⁻ m/z 819.5 vs 817.5 (DTX‑1), 803.5 (OA/DTX‑2)
Unique precursor ion avoids false negatives in regulatory panels
Confirmed in shellfish matrix, 2016 & 2018 Gulf of Maine
LC-MS/MS quantification shellfish toxin monitoring analytical method specificity

Source Organism Specificity: Dihydro‑DTX1 as the Exclusive DSP Toxin of Dinophysis norvegica – Geographic and Regulatory Relevance

Two laboratory cultures of D. norvegica isolated from the 2018 Gulf of Maine bloom produced dihydro‑DTX1 as the sole DSP toxin, with no detectable OA, DTX‑1, or DTX‑2 . In contrast, Dinophysis fortii and D. acuminata typically produce OA and DTX‑1 as major toxin components . During the 2016 and 2018 blooms, dihydro‑DTX1 concentrations in commercial shellfish exceeded 0.16 ppm (maximum 1.1 ppm), triggering precautionary harvesting closures based on assumed equipotency to DTX‑1 .

Organism Specificity
Head-to-head
Sole DSP toxin from D. norvegica; OA/DTX‑1 absent
Mandatory target in D. norvegica bloom regions
Lab culture isolates, Gulf of Maine
Dinophysis norvegica harmful algal bloom monitoring shellfish harvesting closure

Oral Toxicity and TEF Context: DTX‑1 Is 1.5‑Fold More Toxic Than OA by Oral Route – Implications for Dihydro‑DTX1 Risk Assessment

Comparative oral toxicity studies in mice established that DTX‑1 is 1.5‑fold more toxic than OA by the oral route, with oral LD₅₀ values of 487 µg/kg bw for DTX‑1, 760 µg/kg bw for OA, and 2262 µg/kg bw for DTX‑2, yielding oral TEF values of OA = 1, DTX‑1 = 1.5, and DTX‑2 = 0.3 . No oral LD₅₀ data exist for dihydro‑DTX1; current regulatory practice assumes equipotency to DTX‑1 (TEF = 1.5) out of precaution, though SAR data on 14,15‑dihydro‑OA suggest this assumption may overestimate hazard .

Oral TEF
Class-level inference
No oral LD₅₀ for dihydro‑DTX1; TEF provisionally 1.5 (equal to DTX‑1)
TEF unconfirmed – procurement enables evidence‑based determination
DTX‑1 oral LD₅₀ 487 µg/kg; data to verify
toxicity equivalency factor oral LD50 risk assessment

Comparative Intestinal Barrier Disruption: DTX‑1 Surpasses OA and DTX‑2 in Caco‑2 Permeability – A Proxy for Differential Oral Bioavailability

In differentiated Caco‑2 human intestinal epithelial monolayers, DTX‑1 uniquely disrupted barrier integrity at concentrations ≥50 nM and was the only toxin among OA, DTX‑1, and DTX‑2 to significantly cross the intestinal epithelium, with nearly 50% of the initial apical dose recovered from the basolateral compartment at 24 h . OA and DTX‑2 did not significantly cross the monolayer at concentrations up to 100 nM . No Caco‑2 permeability data exist for dihydro‑DTX1, but the oral toxicity of the DTX‑1 scaffold is closely tied to this enhanced intestinal permeation, making it a critical parameter for future dihydro‑DTX1 characterization.

Intestinal Permeability
Class-level inference
No Caco‑2 data for dihydro‑DTX1; DTX‑1 crosses ~50% at 24 h
Requires compound‑specific permeability characterization
DTX‑1 permeation linked to oral toxicity; data to verify
intestinal permeability Caco-2 monolayer oral bioavailability

Evidence‑Backed Application Scenarios for 14,15-Dihydrodinophysistoxin 1 – Where Differentiation Drives Procurement Decisions


Regulatory Shellfish Monitoring in D. norvegica Bloom Regions – Closing the False‑Negative Gap

In geographic regions subject to Dinophysis norvegica blooms (Gulf of Maine, North Atlantic, and potentially other cold‑water coastal zones), standard regulatory LC‑MS/MS panels targeting OA, DTX‑1, and DTX‑2 produce false‑negative results, as documented during the 2016 and 2018 Gulf of Maine events where PPIA‑positive shellfish tested negative for all three regulated toxins . Procurement of a certified dihydro‑DTX1 analytical standard enables laboratories to add the m/z 819.5 → fragment transition to their MRM method, resolving the discrepancy between PPIA screening and LC‑MS/MS confirmation and preventing unnecessary harvesting closures or, conversely, preventing contaminated product from reaching consumers .

Structure–Activity Relationship (SAR) Studies on the OA/DTX Pharmacophore – Probing the Role of the C14–C15 Double Bond

The 14,15‑dihydro modification is one of the few naturally occurring structural variants in the OA/DTX class that alters the macrocyclic ring system rather than peripheral methylation. Biochemical data on 14,15‑dihydro‑OA show a 16.6‑fold reduction in PP2A affinity relative to DTX‑1 (Ki = 315 pM vs. 19 pM), yet cytotoxicity in L‑1210 cells remains fully preserved (IC₅₀ = 3 ng/mL for both) . This dissociation between enzyme inhibition and cellular potency makes dihydro‑DTX1 a uniquely informative probe for SAR campaigns aimed at decoupling PP2A inhibition from cytotoxicity – relevant to both toxin risk assessment and phosphatase‑targeted drug discovery .

Toxicity Equivalency Factor (TEF) Determination for Next‑Generation DSP Risk Assessment

The current regulatory framework applies a provisional TEF of 1.5 to dihydro‑DTX1 (equivalent to DTX‑1) based solely on precautionary assumptions, as no oral or intraperitoneal in vivo toxicity data exist for this compound . Given that the 14,15‑dihydro modification reduces PP2A affinity by ~16.6‑fold in the OA scaffold, the true TEF may be substantially lower than 1.5 . Procurement of purified dihydro‑DTX1 enables the oral LD₅₀ determination, PPIA dose‑response characterization, and cytotoxicity profiling necessary to replace the precautionary assumption with an evidence‑based TEF, directly supporting EFSA and FDA risk assessment updates .

Method Development and Validation for DSP Toxin Profiling in Research and Reference Laboratories

Reference laboratories developing comprehensive DSP toxin profiling methods require dihydro‑DTX1 to establish method linearity, limits of detection (LOD), and limits of quantitation (LOQ) for this analyte in shellfish matrices. The compound's distinct retention time (similar to DTX‑1) and unique precursor ion (m/z 819.5) must be empirically characterized in each matrix and instrument configuration; published PPIA correlation data confirm that dihydro‑DTX1 cross‑reacts in the PPIA assay with dose‑dependent inhibition, but the exact PPIA response factor relative to OA must be calibrated using an authentic standard for each laboratory's implementation .

Application
Selection Property
Validation Focus
D. norvegica bloom shellfish monitoring
Unique m/z 819.5 MRM transition
False‑negative prevention in regulatory panels
OA/DTX pharmacophore SAR studies
14,15‑dihydro modification probe
Decoupling PP2A inhibition from cytotoxicity
Toxicity Equivalency Factor derivation
Provisional TEF 1.5 (assumed)
Oral LD₅₀ and PPIA dose‑response characterization
Comprehensive DSP toxin profiling method
LOD/LOQ establishment for m/z 819.5
Matrix‑specific PPIA calibration
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